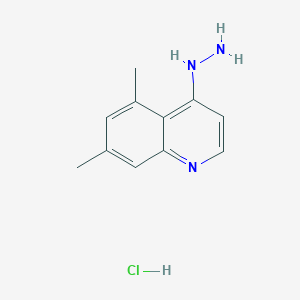

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride

Description

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride (CAS No. 1171611-01-0) is a quinoline derivative featuring a hydrazine group at the 4-position and methyl substituents at the 5- and 7-positions. Its molecular formula is C₁₁H₁₄ClN₃, with a molecular weight of 231.7 g/mol. This compound is commercially available as an industrial-grade product (99% purity) in 25 kg cardboard drum packaging, compliant with REACH and ISO standards . The hydrazine moiety and methyl groups confer unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for developing heterocyclic drugs or metal coordination complexes.

Structure

3D Structure of Parent

Properties

CAS No. |

1171611-01-0 |

|---|---|

Molecular Formula |

C11H14ClN3 |

Molecular Weight |

223.70 g/mol |

IUPAC Name |

(5,7-dimethylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H13N3.ClH/c1-7-5-8(2)11-9(14-12)3-4-13-10(11)6-7;/h3-6H,12H2,1-2H3,(H,13,14);1H |

InChI Key |

HIISSTJPSNXYKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C(=C1)C)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Chloro-5,7-dimethylquinoline

The precursor 4-chloro-5,7-dimethylquinoline is typically synthesized via the Gould-Jacobs cyclization of 3,5-dimethylaniline derivatives. For example, heating 3,5-dimethylaniline with ethyl acetoacetate in polyphosphoric acid yields 5,7-dimethyl-4-hydroxyquinoline, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) at 105°C. This step replaces the hydroxyl group with chlorine, achieving a 70–85% yield depending on reaction time and purity of intermediates.

Hydrazination Reaction

The chloro substituent at position 4 undergoes nucleophilic displacement with hydrazine hydrate. A representative procedure involves:

-

Refluxing 4-chloro-5,7-dimethylquinoline (1 equiv) with excess hydrazine hydrate (3–5 equiv) in ethanol for 6–12 hours.

-

Monitoring the reaction via thin-layer chromatography (TLC) until the starting material is consumed.

-

Cooling the mixture, filtering the precipitate, and washing with cold ethanol to isolate the free base.

Hydrochloride Salt Formation

The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (HCl) to precipitate the hydrochloride salt. Recrystallization from ethanol-water mixtures yields pure 5,7-dimethyl-4-hydrazinoquinoline hydrochloride.

Table 1: Reaction Conditions and Yields for Nucleophilic Substitution

| Parameter | Value/Description | Source Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (78–80°C) | |

| Reaction Time | 6–12 hours | |

| Yield | 65–75% |

Alternative Synthetic Routes

Reductive Amination of 4-Amino-5,7-dimethylquinoline

While less common, reductive amination offers an alternative pathway:

-

Step 1 : Nitration of 5,7-dimethylquinoline at position 4 using nitric acid in sulfuric acid.

-

Step 2 : Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon.

-

Step 3 : Reaction with hydrazine hydrate under acidic conditions to replace the amine with hydrazine.

This method is limited by lower yields (50–60%) due to competing side reactions during nitration and reduction.

Direct Hydrazination of 4-Hydroxy-5,7-dimethylquinoline

In the absence of chlorinated precursors, 4-hydroxy-5,7-dimethylquinoline can react with hydrazine hydrate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). However, this method is less efficient (40–50% yield) and requires stringent anhydrous conditions.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) or pyridine accelerate the hydrazination reaction but complicate purification due to high boiling points. Ethanol remains the preferred solvent for balancing reaction rate and ease of isolation.

Stoichiometry and Temperature

Increasing the hydrazine hydrate ratio to 5:1 (relative to the chloro precursor) improves yields to 75–80%. Temperatures above 80°C risk decomposition, while temperatures below 70°C prolong reaction times.

Purification Techniques

Recrystallization from ethanol-water (3:1 v/v) achieves >95% purity. Chromatographic methods (silica gel, ethyl acetate/hexane) are avoided due to the compound’s polarity and tendency to decompose on stationary phases.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar quinoline ring and the hydrazine group’s orientation perpendicular to the ring.

Industrial-Scale Considerations

Cost-Effective Precursors

Industrial synthesis prioritizes low-cost starting materials like 3,5-dimethylaniline over specialized intermediates. Bulk POCl₃ and hydrazine hydrate reduce per-unit costs.

Waste Management

Phosphorus-containing byproducts from chlorination require neutralization with aqueous sodium bicarbonate. Hydrazine residues are treated with hydrogen peroxide to prevent environmental contamination.

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride exhibits notable biological activities , including:

- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains. For instance, studies have shown that it can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Preliminary findings indicate that this compound may induce apoptosis in cancer cells by inhibiting topoisomerase II enzymes and disrupting DNA synthesis. It has shown selective cytotoxicity against several cancer cell lines, including human leukemia and lung cancer cells .

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Pseudomonas aeruginosa, Staphylococcus aureus | Inhibition of bacterial growth |

| Anticancer | Human leukemia (MV4-11), A549 (lung), HCT116 (colon) | Induction of apoptosis; inhibition of topoisomerase II |

Table 2: Synthesis Conditions

| Reagent | Condition | Yield |

|---|---|---|

| 5,7-Dimethylquinoline | Hydrazine hydrate | High |

| Solvent | Ethanol or Methanol | Optimal |

Case Studies

- Antimicrobial Study : In a study evaluating the antimicrobial properties of various compounds including this compound, it was found to exhibit significant inhibition against multiple bacterial strains. The study utilized the well diffusion method to assess the efficacy of the compound at varying concentrations .

- Anticancer Research : A series of experiments were conducted to evaluate the anticancer effects of this compound on human cancer cell lines. The results indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Chloro-4-hydrazino-2-methyl-quinoline Hydrochloride (CAS 1170041-05-0)

- Structural Differences :

- Substituents: 6-chloro and 2-methyl groups vs. 5,7-dimethyl in the target compound.

- Molecular Formula: C₁₁H₁₂Cl₂N₃ (vs. C₁₁H₁₄ClN₃).

- Functional Implications: The electron-withdrawing chloro group at position 6 may reduce electron density on the quinoline ring, altering nucleophilic reactivity compared to the electron-donating methyl groups in 5,7-dimethyl derivatives. Applications: Primarily used in R&D for synthesizing kinase inhibitors or antimicrobial agents due to its halogenated structure .

(5,8-Dichloroquinolin-4-yl)hydrazine Hydrochloride (CAS 1170215-21-0)

- Structural Differences :

- Substituents: 5,8-dichloro vs. 5,7-dimethyl.

- Molecular Formula: C₉H₈Cl₃N₃ (lower molecular weight due to fewer carbons).

- Functional Implications: Dichloro groups increase hydrophobicity and may enhance binding to hydrophobic enzyme pockets. Limited commercial availability (95% purity, 10 mg scale) suggests niche research applications, such as in antimalarial drug development .

4-Chloro-6,7-dimethoxyquinoline

- Structural Differences: Substituents: 4-chloro, 6,7-dimethoxy vs. 4-hydrazino, 5,7-dimethyl. Molecular Formula: C₁₁H₁₀ClNO₂.

- Functional Implications :

4-Methoxyphenylhydrazine Hydrochloride (CAS 19501-58-7)

- Structural Differences: Phenyl ring with 4-methoxy vs. quinoline core. Molecular Formula: C₇H₁₁ClN₂O.

- Functional Implications :

Comparative Data Table

Key Research Findings

- Reactivity: The hydrazine group in 5,7-dimethyl-4-hydrazinoquinoline facilitates condensation reactions with ketones or aldehydes, enabling the synthesis of Schiff base ligands for metal complexes . In contrast, chloro-substituted analogs (e.g., 6-chloro derivative) undergo nucleophilic substitution more readily .

- Biological Activity : Methyl and methoxy groups enhance membrane permeability, but chloro substituents improve target specificity in enzyme inhibition assays .

- Stability: Hydrazine derivatives are sensitive to oxidation, requiring inert storage conditions, whereas methoxy-substituted quinolines exhibit greater stability under ambient conditions .

Biological Activity

5,7-Dimethyl-4-hydrazinoquinoline hydrochloride is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁N₃·HCl

- Molecular Weight : Approximately 223.70 g/mol

- Appearance : Typically encountered as a solid, soluble in water and common organic solvents.

The compound features a quinoline ring substituted with two methyl groups and a hydrazine group, which significantly influences its chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to:

- Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction potentially inhibits their activity, disrupting various biological pathways involved in disease processes.

- Antimicrobial Properties : The compound has demonstrated notable antibacterial activity against various bacterial strains, making it a candidate for further development in treating infections.

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines. For instance, it has been evaluated against a panel of 60 cancer cell lines, revealing significant cytotoxic effects with submicromolar GI50 values in many cases .

Antimicrobial Studies

This compound has been tested for its effectiveness against several bacterial strains. Research indicates that it exhibits significant antibacterial properties, which could be useful in developing new antimicrobial agents.

Anticancer Studies

The compound's anticancer potential has been explored extensively:

- Cytotoxicity Studies : In vitro studies have demonstrated its ability to inhibit the growth of several cancer cell lines. For example, compounds related to 5,7-Dimethyl-4-hydrazinoquinoline were assessed against various cancer types, showing promising results .

- Case Studies : A notable study indicated that similar hydrazone derivatives effectively target cancer cells by arresting their growth. This suggests that this compound may share comparable mechanisms of action with these derivatives .

Summary of Key Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.